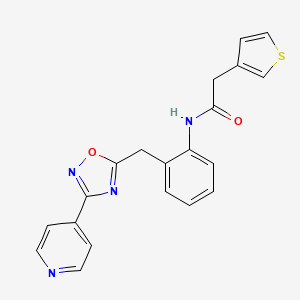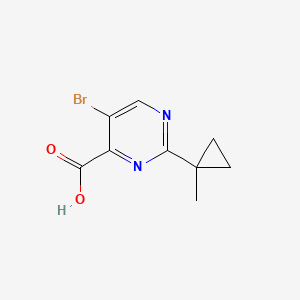
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1698237-50-1 . It has a molecular weight of 257.09 and its molecular formula is C9H9BrN2O2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid often involves complex chemical reactions . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid is 1S/C9H9BrN2O2/c1-9(2-3-9)8-11-4-5(10)6(12-8)7(13)14/h4H,2-3H2,1H3,(H,13,14) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid are complex and can vary based on the specific conditions and reactants used . For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Applications De Recherche Scientifique
Antiviral Activity
Research on 5-substituted-2,4-diaminopyrimidine derivatives, which share a core pyrimidine structure with 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid, has shown significant antiretroviral activity, particularly against retroviruses in cell culture. For instance, certain derivatives exhibited pronounced inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture, comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003).
Radiosensitizing Activity in Cancer Treatment
Halogen-substituted pyrimidines, like 5-bromouracil and by extension, compounds with structural similarity such as 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid, have been explored for their potential as radiotherapeutic (RT) agents in cancer treatment. The radiosensitizing activity is attributed to their interaction with electrons, producing highly reactive species that can lead to targeted DNA damage in cancer cells, thereby enhancing the efficacy of radiotherapy (Kumar & Sevilla, 2017).
Synthesis of Nucleoside Analogues
Compounds structurally related to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid have been utilized in the synthesis of nucleoside analogues. For example, the preparation of 5-β-D-ribofuranosyluracil, or pseudouridine, involved the use of a brominated pyrimidine derivative as an intermediate. These analogues are of interest due to their potential biological activities and applications in developing therapeutic agents (Brown et al., 1968).
Antitumor and Antiviral Activities
The research on pyrimidine derivatives has also extended to evaluating their antitumor and antiviral activities. Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their preliminary biological testing indicated significant herbicidal and fungicidal activities. Moreover, certain N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds showed excellent biological activities, highlighting the broad potential of pyrimidine derivatives in various therapeutic domains (Morabia & Naliapara, 2014), (Tian et al., 2009).
Safety And Hazards
The safety data sheet for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-9(2-3-9)8-11-4-5(10)6(12-8)7(13)14/h4H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAERMIFHDSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=C(C(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | |
CAS RN |
1698237-50-1 |
Source


|
| Record name | 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)
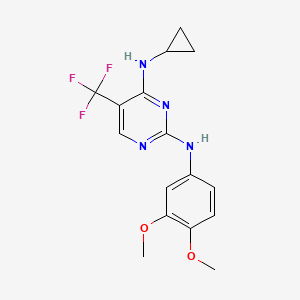
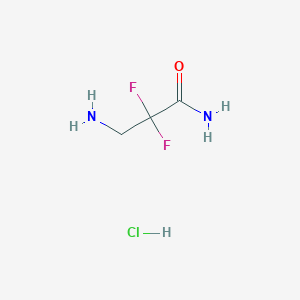
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2895902.png)
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2895903.png)
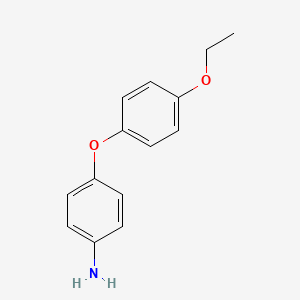
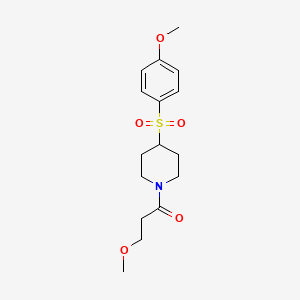
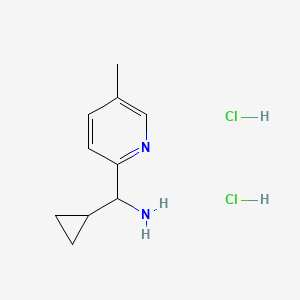
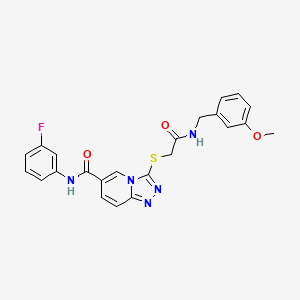
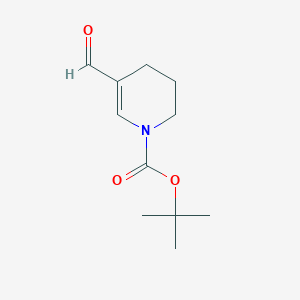
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide](/img/structure/B2895911.png)
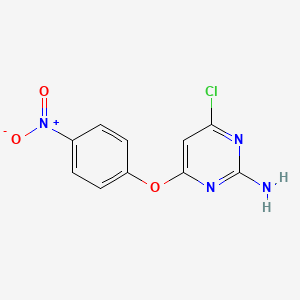
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2895913.png)
